8-(Benzyl(methyl)amino)-7-(4-chlorobenzyl)-3-methyl-1H-purine-2,6(3H,7H)-dione
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Overview
Description
8-(Benzyl(methyl)amino)-7-(4-chlorobenzyl)-3-methyl-1H-purine-2,6(3H,7H)-dione is a synthetic organic compound belonging to the purine family. Purines are heterocyclic aromatic organic compounds that play crucial roles in biochemistry, particularly as components of nucleotides in DNA and RNA. This compound is characterized by its complex structure, which includes benzyl, methyl, and chlorobenzyl groups attached to a purine core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(Benzyl(methyl)amino)-7-(4-chlorobenzyl)-3-methyl-1H-purine-2,6(3H,7H)-dione typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Purine Core: Starting with a suitable purine precursor, such as 6-chloropurine, the core structure is formed through cyclization reactions.
Introduction of Benzyl and Chlorobenzyl Groups: Benzyl and 4-chlorobenzyl groups are introduced through nucleophilic substitution reactions, often using benzyl halides and appropriate bases.
Methylation: The methyl group is introduced via methylation reactions, typically using methyl iodide or dimethyl sulfate under basic conditions.
Final Assembly: The final compound is assembled through a series of condensation and substitution reactions, ensuring the correct positioning of all functional groups.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route for large-scale synthesis. This includes:
Optimization of Reaction Conditions: Temperature, pressure, and solvent conditions are optimized for maximum yield and purity.
Catalysis: Use of catalysts to enhance reaction rates and selectivity.
Purification: Advanced purification techniques such as recrystallization, chromatography, and distillation are employed to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
8-(Benzyl(methyl)amino)-7-(4-chlorobenzyl)-3-methyl-1H-purine-2,6(3H,7H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at the benzyl and chlorobenzyl positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Benzyl halides in the presence of a base like sodium hydride.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Introduction of various functional groups such as alkyl, aryl, or halogen groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules like proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic properties, such as anticancer or antiviral activities.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 8-(Benzyl(methyl)amino)-7-(4-chlorobenzyl)-3-methyl-1H-purine-2,6(3H,7H)-dione involves its interaction with specific molecular targets:
Molecular Targets: The compound may target enzymes or receptors involved in cellular processes.
Pathways Involved: It may modulate signaling pathways, leading to changes in cellular functions such as proliferation, apoptosis, or metabolism.
Comparison with Similar Compounds
Similar Compounds
- 8-(Benzylamino)-7-(4-chlorobenzyl)-3-methyl-1H-purine-2,6(3H,7H)-dione
- 8-(Methylamino)-7-(4-chlorobenzyl)-3-methyl-1H-purine-2,6(3H,7H)-dione
- 8-(Benzyl(methyl)amino)-7-benzyl-3-methyl-1H-purine-2,6(3H,7H)-dione
Uniqueness
8-(Benzyl(methyl)amino)-7-(4-chlorobenzyl)-3-methyl-1H-purine-2,6(3H,7H)-dione is unique due to the specific combination of benzyl, methyl, and chlorobenzyl groups attached to the purine core. This unique structure may confer distinct chemical and biological properties compared to similar compounds.
Properties
CAS No. |
332904-98-0 |
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Molecular Formula |
C21H20ClN5O2 |
Molecular Weight |
409.9 g/mol |
IUPAC Name |
8-[benzyl(methyl)amino]-7-[(4-chlorophenyl)methyl]-3-methylpurine-2,6-dione |
InChI |
InChI=1S/C21H20ClN5O2/c1-25(12-14-6-4-3-5-7-14)20-23-18-17(19(28)24-21(29)26(18)2)27(20)13-15-8-10-16(22)11-9-15/h3-11H,12-13H2,1-2H3,(H,24,28,29) |
InChI Key |
MCCAKTLQDIFPEF-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)N(C)CC3=CC=CC=C3)CC4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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